![molecular formula C15H10FNO5 B5366162 2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate](/img/structure/B5366162.png)
2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be produced through a specific synthesis method.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate depends on its specific application. As an acetylcholinesterase inhibitor, the compound binds to the enzyme and prevents it from breaking down the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the nervous system. As a fluorescent probe, the compound interacts with proteins and emits fluorescence upon excitation. As a photosensitizer, the compound absorbs light and generates reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application and concentration. As an acetylcholinesterase inhibitor, the compound can lead to an increase in acetylcholine levels in the nervous system, which can have various effects on neural signaling and function. As a fluorescent probe, the compound can interact with proteins and potentially alter their function. As a photosensitizer, the compound can induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate in lab experiments include its synthetic accessibility, its potential applications in various fields, and its ability to interact with specific biological targets. However, the compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate. One direction is to further investigate its potential as an acetylcholinesterase inhibitor and its effects on neural signaling and function. Another direction is to explore its potential as a fluorescent probe for detecting protein-ligand interactions in various biological systems. Additionally, further research can be conducted to optimize its use as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with 2-(3-nitrophenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with triethylamine to obtain the final product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The compound has also been investigated for its potential as a fluorescent probe for detecting protein-ligand interactions. Additionally, it has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO5/c16-12-6-4-10(5-7-12)15(19)22-9-14(18)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSHJNKBGCKXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.